![molecular formula C27H52Cl2P2Pd+2 B6324639 Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) CAS No. 1041005-52-0](/img/structure/B6324639.png)

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

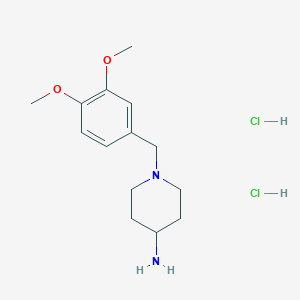

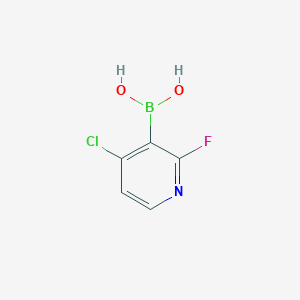

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is a chemical compound used as a catalyst in coupling reactions . It was originally part of the Alfa Aesar product portfolio .

Synthesis Analysis

While specific synthesis methods for Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) were not found, it is known that similar compounds are used as catalysts in the synthesis of various organic compounds .Molecular Structure Analysis

The molecular formula of Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is C27H52Cl2P2Pd . The InChI Key is JLEVAMQVDDHWOI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has an unspecified assay of C 51.8-53.8% . More specific physical and chemical properties were not found.Wissenschaftliche Forschungsanwendungen

Catalysis and Synthetic Applications

Palladium-based catalysts, including Dichloro[bis(dicyclohexylphosphino)propane]palladium(II), are instrumental in facilitating various organic transformations. These catalysts are particularly valued for their efficiency in cross-coupling reactions, which are crucial for constructing complex organic molecules. The literature emphasizes the role of palladium in catalytic systems, highlighting strategies for sustainable catalysis to address environmental and cost concerns associated with palladium usage (McCarthy, Braddock, & Wilton‐Ely, 2021). Moreover, the review of catalytic combustion of methane over palladium-based catalysts discusses the complex mechanisms involved and the impact of various factors on catalyst activity, underscoring the importance of palladium in environmental applications (Ciuparu et al., 2002).

Environmental and Health Implications

The environmental occurrence, exposure, and health risks of palladium and related compounds have garnered significant attention. Studies on environmental pollutants, including those related to palladium, indicate potential risks to human health and ecosystems. For instance, the review on the toxicology, human exposure, and safety assessment for bisphenol A diglycidylether (BADGE), a compound structurally related to components used in palladium catalysis, provides comprehensive insights into the safety considerations for materials containing such compounds (Poole et al., 2004).

Safety and Hazards

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) is primarily used as a catalyst in organic synthesis . Its main targets are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) facilitates chemical reactions by lowering the activation energy required for the reaction to occur. It interacts with the reactant molecules, forming temporary complexes that allow the reactants to interact more easily .

Biochemical Pathways

The specific biochemical pathways affected by Dichloro[bis(dicyclohexylphosphino)propane]palladium(II) depend on the specific reactions it catalyzes. In general, it is involved in coupling reactions , which are key steps in the synthesis of many complex organic compounds .

Result of Action

The primary result of Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)'s action is the facilitation of chemical reactions, leading to the formation of desired products. By lowering the activation energy of the reaction, it increases the reaction rate and yield .

Eigenschaften

IUPAC Name |

dichloropalladium;dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h24-27H,1-23H2;2*1H;/q;;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEVAMQVDDHWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.Cl[Pd]Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52Cl2P2Pd+2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

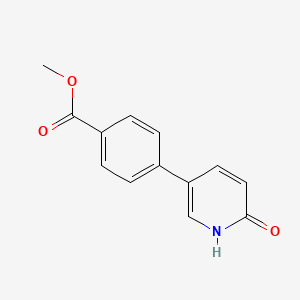

aminophenylboronic acid](/img/structure/B6324571.png)

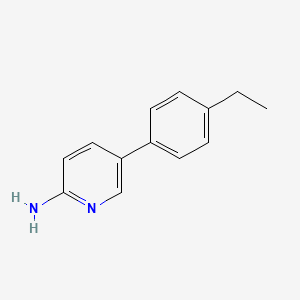

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)

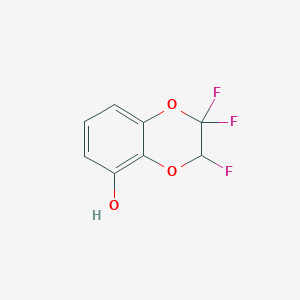

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)